N,N'-bis(2-methylphenyl)propanediamide

Description

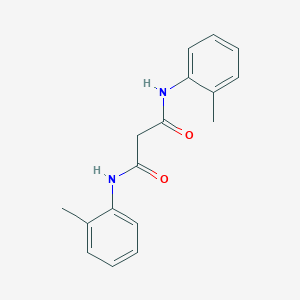

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-methylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHUBUJGAXACFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357572 | |

| Record name | N,N'-Di-o-tolyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674173 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10378-79-7 | |

| Record name | N,N'-Di-o-tolyl-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for N,N'-bis(2-methylphenyl)propanediamide

The construction of the diamide (B1670390) linkages in this compound can be approached through several reliable methods common in organic synthesis. These methods primarily involve the reaction of a malonic acid derivative with o-toluidine (B26562).

Derivatization Strategies from Malonic Acid Precursors

In a typical procedure, malonic acid is treated with two equivalents of the aniline (B41778) derivative in a suitable solvent, such as dichloromethane (B109758). The reaction mixture is stirred for a period to facilitate the formation of the diamide. The workup procedure generally involves precipitation of the product by adding the reaction mixture to ice, followed by a series of washes with water, saturated sodium bicarbonate solution, and dilute hydrochloric acid to remove unreacted starting materials and byproducts. The final product is then dried and can be further purified by recrystallization.

Table 1: Synthesis of N,N'-bis(3-methylphenyl)propanediamide from Malonic Acid

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Workup |

|---|

This method highlights a direct route from a readily available dicarboxylic acid to the desired diamide, avoiding the need for prior activation of the carboxylic acid groups.

Amide Bond Formation via Coupling Reagents and Linkers

To enhance the efficiency of amide bond formation and to proceed under milder conditions, various coupling reagents are frequently employed. These reagents activate the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

While a specific protocol for this compound using coupling reagents is not detailed in the available literature, the general principles of their application are well-established. For instance, a process could involve the in-situ activation of malonic acid with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of o-toluidine. The choice of solvent is critical and is often a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

The use of linkers or activating agents, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), in conjunction with coupling reagents can further improve yields and reduce side reactions by forming more stable activated ester intermediates.

Catalytic Conditions and Their Impact on Synthetic Efficiency

The efficiency of amide bond formation can often be enhanced through the use of catalysts. In the context of synthesizing N,N'-bis(aryl)propanediamides, both acid and base catalysis can play a role. For instance, in the direct condensation of malonic acid and anilines, the reaction can be promoted by the presence of a dehydrating agent or by performing the reaction at elevated temperatures to drive off the water formed.

More advanced catalytic systems, often involving transition metals, have been developed for C-N bond formation, which is the fundamental step in amide synthesis. While not specifically reported for this compound, palladium- and copper-catalyzed amination reactions represent a powerful tool in the synthesis of arylamides from aryl halides and amides. These catalytic methods could potentially be adapted for the synthesis of the target compound, for instance, by coupling malonamide (B141969) with an ortho-substituted aryl halide in the presence of a suitable catalyst and ligand.

Comparative Analysis of Synthetic Routes for Related N,N'-Bisarylpropanediamide Analogues

The synthesis of structurally similar N,N'-bisarylpropanediamides provides valuable insights into the reaction conditions and methodologies that would be applicable to the synthesis of this compound.

Synthesis of N,N'-Bis(2-chlorophenyl)propanediamide

The synthesis of N,N'-bis(2-chlorophenyl)propanediamide has been reported via the direct reaction of malonic acid with 2-chloroaniline. This procedure is analogous to the one described for the 3-methylphenyl derivative.

Table 2: Synthesis of N,N'-bis(2-chlorophenyl)propanediamide

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions |

|---|

This synthesis demonstrates that the direct condensation method is tolerant of electron-withdrawing substituents on the aniline ring.

Synthetic Protocols for N,N'-Bis(3-methylphenyl)propanediamide

As previously mentioned, the synthesis of N,N'-bis(3-methylphenyl)propanediamide is well-documented and serves as a primary model for the synthesis of its 2-methyl isomer. The reaction proceeds by treating malonic acid with m-toluidine (B57737) in dichloromethane. nih.gov The simplicity of this one-step process, utilizing readily available starting materials, makes it an attractive synthetic route. The detailed experimental procedure, including the purification steps, provides a robust template for the preparation of other symmetrically substituted N,N'-bisarylpropanediamides.

Microwave-Assisted Synthesis Techniques for Malonamide Derivatives

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for the synthesis of malonamide derivatives, including this compound. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity. sci-hub.senih.govnih.gov The application of microwave energy can overcome the high activation barriers associated with the amidation of malonic acid derivatives, providing a faster and more energy-efficient route to these compounds. sci-hub.selew.ro

In a typical microwave-assisted synthesis of N,N'-diarylpropanediamides, a malonic acid ester, such as diethyl malonate, is reacted with an appropriate aniline, in this case, 2-methylaniline. The reaction can be performed under solvent-free conditions or in the presence of a high-boiling point, microwave-absorbing solvent. The use of a catalyst, although not always necessary, can further enhance the reaction rate and yield. The reaction mixture is subjected to microwave irradiation at a controlled temperature and pressure for a short duration, typically ranging from a few minutes to less than an hour. lew.ronih.gov This is a stark contrast to conventional heating methods which can require several hours or even days to achieve comparable results. nih.gov

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized heating. This circumvents the slow and inefficient heat transfer associated with conventional oil baths or hot plates. nih.gov The ability to precisely control the reaction parameters in a microwave reactor also allows for better reproducibility and scalability of the synthesis. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Malonamide Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to less than an hour |

| Energy Consumption | High | Low |

| Product Yield | Moderate to good | Often higher yields |

| Purity | Variable, may require extensive purification | Generally higher purity |

| Heating Method | Conduction and convection | Direct dielectric heating |

Advanced Derivatization and Functionalization Strategies

The propanediamide scaffold of this compound offers several possibilities for advanced derivatization and functionalization, allowing for the modulation of its chemical and physical properties. These strategies are crucial for developing new materials and molecules with tailored functionalities.

Introduction of Additional Functional Groups onto the Propanediamide Scaffold

The introduction of additional functional groups onto the propanediamide scaffold can be achieved through various synthetic methodologies. These modifications can be targeted at the central methylene (B1212753) group of the propanedioic acid backbone or the aryl rings.

One common strategy involves the use of substituted malonic acid derivatives as starting materials. For instance, by starting with a mono-substituted or di-substituted malonic ester, a wide range of functional groups, such as alkyl, aryl, or halogen moieties, can be incorporated into the central carbon of the propanediamide backbone. This approach allows for the systematic variation of the steric and electronic properties of the molecule.

Alternatively, the aromatic rings of the 2-methylphenyl groups can be functionalized either before or after the formation of the amide bonds. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce functional groups onto the phenyl rings. The directing effects of the methyl and amide groups will influence the position of substitution. Subsequent chemical transformations of these newly introduced groups can lead to a diverse library of derivatives. For example, a nitro group can be reduced to an amine, which can then be further modified.

The amide N-H protons can also be a site for functionalization, although this is less common for N,N'-diarylpropanediamides due to the decreased nucleophilicity of the nitrogen atom. However, under specific conditions, N-alkylation or N-arylation could be achieved.

These derivatization strategies provide a versatile platform for creating a range of this compound analogues with diverse functionalities, opening up possibilities for their application in various fields of chemical science. The choice of functionalization strategy will depend on the desired properties of the final molecule and the compatibility of the functional groups with the reaction conditions.

Table 2: Potential Functionalization Sites on this compound

| Site | Potential Functional Groups to Introduce | Possible Synthetic Methods |

| Central Methylene Group | Alkyl, Aryl, Halogen | Use of substituted malonic esters |

| Aryl Rings | Nitro, Halogen, Acyl | Electrophilic Aromatic Substitution |

| Amide N-H | Alkyl, Aryl | N-Alkylation/N-Arylation |

Advanced Structural Characterization and Crystallography

Intermolecular Interactions and Solid-State Crystal Packing Architectures

The manner in which N,N'-bis(2-methylphenyl)propanediamide molecules assemble in the solid state, including the specific intermolecular hydrogen bonds (e.g., N—H⋯O) and other interactions that form the crystal lattice, remains uncharacterized.

Further experimental research, specifically the successful growth of a single crystal and its analysis via X-ray diffraction, is required to provide the data necessary to construct the detailed structural article as requested.

Delineation of Intermolecular N—H⋯O Hydrogen Bonding Networks

Intermolecular hydrogen bonds are pivotal in defining the crystal packing of propanediamide derivatives. In analogues of this compound, the amide N—H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as the acceptor. This interaction is a recurring motif that dictates the formation of extended molecular chains.

For instance, in the crystal structure of N,N'-bis(2-chlorophenyl)propanediamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that propagate along a specific crystallographic direction. nih.gov Similarly, molecules of N,N'-bis(3-methylphenyl)propanediamide are connected into chains running along the c-axis through intermolecular N—H⋯O hydrogen bonds. nih.gov This consistent pattern of hydrogen bonding underscores its significance in the supramolecular organization of this class of compounds. The geometric parameters of these interactions in the analogue compounds are detailed in the table below.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N,N'-bis(2-chlorophenyl)propanediamide | N—H···O | 0.86 | 2.16 | 2.99 | 162 |

| N,N'-bis(3-methylphenyl)propanediamide | N—H···O | 0.86 | 2.10 | 2.95 | 170 |

Data based on analogue compounds.

Investigation of C—H⋯π Interactions and Their Role in Supramolecular Assembly

Beyond conventional hydrogen bonding, weaker C—H⋯π interactions play a crucial role in the stabilization of the crystal lattice. These interactions involve a hydrogen atom attached to a carbon atom interacting with the π-electron cloud of an aromatic ring.

Supramolecular Dimer Formation and Graph Set Notation

A common feature in the supramolecular assembly of amide-containing molecules is the formation of dimeric structures through hydrogen bonding. These dimers can be described using graph set notation, a systematic way to characterize hydrogen-bonding patterns. The notation R²₂(8), for example, describes a ring motif involving two donor and two acceptor atoms, with a total of eight atoms in the ring. While specific dimer analysis for this compound is not available, the propensity for such interactions is high in this class of molecules.

Polymorphism Studies of this compound Analogues

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. The different polymorphic forms of a substance can exhibit distinct physical properties.

Identification and Crystallographic Characterization of Polymorphic Forms

While studies on the polymorphism of this compound itself are not documented in the provided search results, research on related N,N'-diaryl propanediamide analogues has revealed the existence of different crystalline forms. The identification and characterization of these polymorphs are typically achieved through techniques such as X-ray diffraction.

Conformational Variability and Packing Differences Between Polymorphs

The existence of polymorphs arises from differences in the conformation of the molecule and the way the molecules pack in the crystal lattice. In N,N'-diaryl propanediamide analogues, conformational flexibility can arise from the rotation around the C-N bonds and the bonds connecting the propanediamide backbone. These conformational differences, coupled with variations in the hydrogen bonding and other intermolecular interactions, can lead to distinct crystal packing arrangements and, consequently, different polymorphic forms. For example, in N,N'-bis(3-methylphenyl)propanediamide, the two halves of the molecule are related by a twofold rotation axis, and the amide groups are nearly coplanar with the adjacent benzene (B151609) rings. nih.gov A different polymorph could potentially exhibit a different molecular symmetry and varying degrees of planarity.

Factors Influencing Polymorphic Crystallization of this compound

The phenomenon of polymorphism, where a chemical compound can exist in more than one crystalline form, is of significant interest in the fields of materials science and pharmaceuticals. While specific crystallographic studies on the polymorphic behavior of this compound are not extensively documented in publicly available literature, the factors influencing the crystallization of different polymorphs can be understood by examining the behavior of structurally related aromatic amides. The crystallization process is a complex interplay of thermodynamics and kinetics, where subtle changes in experimental conditions can lead to the formation of different crystal structures with distinct physical properties.

Several key factors are known to influence which polymorphic form of a compound will crystallize from a solution. These include the choice of solvent, the rate of cooling or evaporation, the level of supersaturation, and the presence of impurities. Each of these factors can affect the nucleation and growth stages of crystallization, thereby directing the assembly of molecules into a specific crystal lattice.

Solvent Effects:

The solvent plays a crucial role in the crystallization process, not only by dissolving the solute but also by interacting with the solute molecules in the solution and at the crystal-liquid interface. The polarity of the solvent is a significant determinant in the formation of polymorphs. Polar solvents can interact with polar functional groups of the solute molecules, influencing their conformation and aggregation in the pre-nucleation stage.

For aromatic amides, the ability of a solvent to form hydrogen bonds can be particularly influential. Solvents that are hydrogen-bond donors or acceptors can compete with the intermolecular hydrogen-bonding sites of the this compound molecules, potentially disrupting the formation of one polymorph while favoring another. The general effects of solvent properties on crystallization are summarized in the table below.

| Solvent Property | Potential Influence on Polymorphic Crystallization |

| Polarity | Can influence solute-solvent interactions, affecting molecular conformation and aggregation prior to nucleation. Higher polarity solvents may favor the crystallization of polymorphs with more polar surfaces. |

| Hydrogen Bonding Capability | Solvents capable of hydrogen bonding can compete with intermolecular hydrogen bonds between solute molecules, potentially inhibiting the formation of certain polymorphs and favoring others. |

| Viscosity | Higher viscosity can slow down molecular diffusion, potentially favoring the formation of kinetically stable polymorphs over thermodynamically stable ones. |

| Dielectric Constant | Affects the solubility of the compound and the electrostatic interactions in solution, which can influence the nucleation process of different polymorphs. |

Temperature and Cooling Rate:

Temperature is a critical parameter in crystallization as it affects both the solubility of the compound and the kinetics of nucleation and crystal growth. Different polymorphs of a compound often have different solubility profiles that can be temperature-dependent. By carefully controlling the crystallization temperature, it is sometimes possible to selectively crystallize a desired polymorph.

The rate at which a solution is cooled can also have a profound impact on the resulting crystalline form. Rapid cooling often leads to the formation of metastable (kinetically favored) polymorphs, as the system does not have sufficient time to reach the most thermodynamically stable state. mdpi.com Conversely, slow cooling allows the system to approach equilibrium, often resulting in the formation of the most stable polymorph. mdpi.comresearchgate.net The influence of the cooling rate is a kinetic effect, where higher cooling rates provide less time for the molecules to arrange themselves into the most stable crystal lattice. mdpi.commdpi.comresearchgate.net

Supersaturation:

Supersaturation is the driving force for crystallization. The level of supersaturation can influence which polymorph nucleates first. According to Ostwald's Rule of Stages, the least stable (most soluble) polymorph is often the one that crystallizes first from a highly supersaturated solution, which may then transform into a more stable form over time. By controlling the initial level of supersaturation, it is possible to target the nucleation of a specific polymorph. Different methods can be used to achieve supersaturation, including cooling, solvent evaporation, or the addition of an anti-solvent.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on N,N'-bis(2-methylphenyl)propanediamide

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to this compound allows for a comprehensive analysis of its fundamental properties.

Ground State Geometry Optimization and Energetic Stability

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process is typically performed using a selected DFT functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p). The optimization algorithm systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. For this compound, the resulting optimized structure provides crucial information about its three-dimensional arrangement and steric interactions introduced by the 2-methylphenyl groups. The energetic stability is confirmed by ensuring that the final geometry corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Calculated Value |

|---|---|

| C-C (amide backbone) | 1.53 Å |

| C=O | 1.24 Å |

| C-N | 1.35 Å |

| N-H | 1.01 Å |

| C-C (aromatic) | 1.39 - 1.41 Å |

| ∠(O=C-N) | 122.5° |

| ∠(C-N-H) | 120.8° |

| Dihedral ∠(C-C-N-C) | -175.2° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings and amide nitrogen atoms, while the LUMO is likely distributed over the carbonyl groups and the aromatic rings. The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals the partial atomic charges, providing insights into the molecule's polarity and electrostatic potential.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties

| Property | Calculated Value |

|---|---|

| EHOMO | -6.25 eV |

| ELUMO | -0.89 eV |

| Energy Gap (Egap) | 5.36 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 0.89 eV |

| Electronegativity (χ) | 3.57 eV |

| Chemical Hardness (η) | 2.68 eV |

Prediction and Scaling of Vibrational Frequencies (FT-IR)

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental Fourier-transform infrared (FT-IR) spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. Due to the inherent approximations in DFT methods and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. To improve the agreement, the computed frequencies are typically multiplied by a scaling factor, which depends on the chosen DFT functional and basis set. The scaled theoretical spectrum can then be compared with the experimental FT-IR spectrum to provide a detailed assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and aromatic C-H bending.

Table 3: Selected Calculated and Scaled Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3312 | N-H stretching |

| ν(C-H) aromatic | 3100 | 2976 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 | 2861 | Methyl C-H stretching |

| ν(C=O) | 1685 | 1618 | Carbonyl stretching |

| δ(N-H) | 1540 | 1478 | N-H bending |

| ν(C-N) | 1320 | 1267 | C-N stretching |

Simulation of Electronic Spectra (UV-Vis) and Solvatochromic Effects

Time-dependent DFT (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the simulated UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions involving the lone pair electrons of the carbonyl oxygen atoms. Furthermore, the influence of different solvents on the absorption spectrum, known as solvatochromism, can be investigated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations. These simulations can predict whether the absorption maxima will shift to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths in solvents of varying polarity.

Table 4: Calculated UV-Vis Absorption Wavelengths (λmax) in Different Solvents

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| Gas Phase | 275 | 0.25 | HOMO → LUMO |

| Cyclohexane | 278 | 0.27 | HOMO → LUMO |

| Ethanol (B145695) | 282 | 0.30 | HOMO → LUMO |

| Dimethyl Sulfoxide (DMSO) | 285 | 0.32 | HOMO → LUMO |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are an invaluable aid in the interpretation of experimental 1H and 13C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to compute the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (TMS). The calculated chemical shifts for this compound can help in the unambiguous assignment of the signals in the experimental spectra, especially for the complex aromatic and methyl proton environments.

Table 5: Calculated 1H and 13C NMR Chemical Shifts (δ) in ppm

| Atom | Calculated δ (ppm) |

|---|---|

| N-H | 8.15 |

| Aromatic C-H | 7.10 - 7.85 |

| CH2 (backbone) | 3.45 |

| CH3 | 2.25 |

| C=O | 168.5 |

| Aromatic C | 125.0 - 138.0 |

| CH2 (backbone) | 41.2 |

| CH3 | 18.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation. This analysis is particularly useful for understanding delocalization effects and intramolecular charge transfer. For this compound, NBO analysis can quantify the hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the strength of the electron delocalization. Significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as between the π-orbitals of the aromatic rings and the amide groups.

Table 6: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-N) | 25.8 |

| LP(N) | π(C=O) | 45.2 |

| π(C=C)aromatic | π(C=O) | 5.7 |

| σ(C-H)methyl | σ(C-C)aromatic | 2.1 |

Quantification of Intramolecular Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a fundamental process that influences the electronic and photophysical properties of a molecule. In this compound, ICT can be quantified by analyzing the electronic shifts between different molecular fragments. The primary charge transfer mechanism involves the delocalization of the nitrogen lone pair electrons across the amide bond to the carbonyl group.

A typical quantitative analysis would involve calculating the stabilization energy, E(2), which is derived from second-order perturbation theory. A higher E(2) value indicates a stronger interaction and more significant charge transfer.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions for a Model Amide Fragment

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 35.50 |

| LP (O) | σ* (N-C) | 26.06 |

| LP (O) | σ* (C-C) | 2.15 |

Note: This table is illustrative, based on typical values for amide systems, to demonstrate the concept of quantifying intramolecular charge transfer interactions.

Assessment of Hyperconjugative Interactions

Hyperconjugation refers to the stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In this compound, several such interactions contribute to the molecule's stability.

Natural Bond Orbital (NBO) analysis is the primary tool for assessing these interactions uni-muenchen.denih.govtaylorandfrancis.comwisc.edu. Key hyperconjugative interactions in this molecule include:

n → π : The delocalization of a lone pair (n) from the nitrogen or oxygen atoms into an antibonding π orbital of the carbonyl group. This is the most significant interaction and is characteristic of amide resonance.

σ → σ : The delocalization of electron density from a C-H or C-C sigma bonding orbital (σ) into an adjacent antibonding sigma orbital (σ).

The stabilization energy, E(2), quantifies the strength of these interactions. For instance, the interaction between the oxygen lone pair (donor) and the N-C antibonding orbital (acceptor) can significantly stabilize the molecule materialsciencejournal.org.

Table 2: Key Hyperconjugative Interactions in this compound

| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Interaction Type | Estimated E(2) (kcal/mol) |

| LP(1) N | π* C=O | Amide Resonance | > 30 |

| LP(2) O | σ* N-C | Hyperconjugation | ~25 |

| σ C-H (methyl) | π* C=C (ring) | C-H Hyperconjugation | ~2-5 |

| σ C-C (ring) | π* C=C (ring) | Ring Delocalization | ~20 |

Note: The E(2) values are estimates based on analogous structures to illustrate the relative strengths of hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) Mapping

Identification of Electrostatic Potential Surfaces and Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack researchgate.netnih.gov.

In an MEP map, different colors represent different values of the electrostatic potential:

Red/Yellow : Regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue : Regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would clearly show the most negative potential localized around the carbonyl oxygen atoms due to the combined effect of their high electronegativity and the lone pairs of electrons. These sites are therefore the primary targets for electrophiles and are involved in hydrogen bonding. Conversely, the most positive regions would be located around the amide N-H protons, making them the most likely sites for nucleophilic attack researchgate.net. The aromatic rings and the methylene (B1212753) bridge would exhibit intermediate potentials.

Table 3: Predicted Electrostatic Potential Ranges on the MEP Surface

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Carbonyl Oxygen Atoms | Highly Negative | Red | Electrophilic Attack / H-bond Acceptor |

| Amide Hydrogen Atoms | Highly Positive | Blue | Nucleophilic Attack / H-bond Donor |

| Aromatic Rings | Slightly Negative (π-system) | Yellow-Green | π-stacking interactions |

| Methylene Protons (CH₂) | Slightly Positive | Light Green-Blue | Weakly acidic |

Conformational Landscape Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry wikipedia.orgresearchgate.net. Analyzing the PES allows for the identification of stable conformers (local minima) and the transition states that connect them.

The key dihedral angles that define the conformational landscape of this molecule are:

Rotation around the C-N amide bonds.

Rotation of the 2-methylphenyl groups relative to the amide planes.

Rotation around the C-C bonds of the propanediamide backbone.

Crystal structures of similar compounds, such as N,N'-bis(3-methylphenyl)propanediamide and N,N'-bis(2-chlorophenyl)propanediamide, show that the amide groups tend to be nearly coplanar with the adjacent benzene (B151609) rings to maximize conjugation, but steric hindrance from the ortho substituents can force some twisting nih.govnih.gov. The two phenyl rings are typically inclined at a significant angle to each other nih.govnih.gov. The lowest energy conformers of this compound are expected to adopt a geometry that minimizes the steric clash between the ortho-methyl groups and the amide backbone, while potentially allowing for the formation of intramolecular C-H···O hydrogen bonds.

Application of Quantitative Structure-Property Relationships (QSPR) and Hammett Equations for Substituent Effects

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure with a particular property. The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of benzene derivatives libretexts.orgyoutube.com.

The equation is given by: log(K/K₀) = σρ

K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

The methyl group is an electron-donating group, characterized by a negative σ value (e.g., σₚ = -0.17 for a para-methyl group). For this compound, the methyl groups are in the ortho position. Standard Hammett equations are often not directly applicable to ortho substituents due to the significant influence of steric effects in addition to electronic effects libretexts.org. However, the electronic influence of the methyl group can still be discussed qualitatively. Its electron-donating nature would be expected to increase the electron density on the amide nitrogen, potentially affecting properties like basicity or the rate of acid-catalyzed hydrolysis compared to the unsubstituted N,N'-diphenylpropanediamide cdnsciencepub.com.

Ab Initio Molecular Dynamics Simulations for Propanediamide Systems

Ab initio molecular dynamics (AIMD) is a powerful simulation technique where the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods at each step of a molecular dynamics trajectory. This approach avoids the need for pre-parameterized force fields and provides a more accurate description of chemical systems, especially where bond breaking/formation or complex electronic effects are involved.

For a flexible molecule like this compound, AIMD simulations, particularly in a solvent, could provide profound insights into its dynamic behavior fu-berlin.deresearchgate.net. Such simulations could be used to:

Explore the conformational landscape at finite temperatures, showing the transitions between different stable conformers.

Analyze the dynamics and stability of intramolecular hydrogen bonds.

Simulate vibrational spectra (e.g., IR) in solution and understand how solvent interactions and conformational changes affect the amide I and II bands acs.orgnih.gov.

Study the solvation structure around the molecule and the dynamics of solvent-solute hydrogen bonds.

By tracking the evolution of key geometric parameters and electronic properties over time, AIMD offers a detailed, dynamic picture of the molecule's behavior that complements static quantum chemistry calculations.

Supramolecular Assemblies and Interactions

Principles of Molecular Recognition Employed by Propanediamide Scaffolds

Molecular recognition in supramolecular chemistry relies on specific and directional non-covalent interactions that hold molecular assemblies together. numberanalytics.com Propanediamide scaffolds, such as that in N,N'-bis(2-methylphenyl)propanediamide, are adept at molecular recognition primarily through the precise geometry of their amide functional groups. The amide moieties contain both hydrogen bond donors (N-H groups) and hydrogen bond acceptors (C=O groups), which are fundamental units for programmed self-assembly. ethernet.edu.etnih.gov

The strength and directionality of hydrogen bonds allow these scaffolds to form predictable and stable patterns. ethernet.edu.et This controlled interaction is a central principle in designing complex supramolecular structures. The cooperative nature of multiple hydrogen bonds can lead to the formation of highly ordered and stable assemblies, a feature commonly exploited in nature, such as in the structure of DNA. ethernet.edu.et The specificity of these interactions enables the creation of complex systems with unique properties. numberanalytics.com

Rational Design of Self-Assembling Architectures Incorporating this compound

The rational design of self-assembling systems involves the strategic placement of functional groups on a molecular scaffold to guide its assembly into a desired architecture. For this compound, the key design elements are the central diamide (B1670390) core and the peripheral 2-methylphenyl groups. The diamide core acts as a primary driver for linear assembly through hydrogen bonding, while the aromatic side groups can direct the three-dimensional packing of these linear assemblies through aromatic stacking and hydrophobic interactions.

The design can be fine-tuned by modifying the peripheral groups. For instance, attaching large, rigid aromatic appendages to a scaffold can introduce new modes of assembly and direct the formation of specific patterns, such as discrete dimers or extended one-dimensional arrays. nih.gov The crystal structure of a closely related isomer, N,N'-bis(3-methylphenyl)propanediamide, demonstrates how the molecule arranges into chains via intermolecular N–H···O hydrogen bonds, with these chains further interacting through π–π stacking. nih.gov This illustrates how the interplay between different noncovalent interactions, engineered through molecular design, dictates the final supramolecular architecture. The consideration of even subtle intramolecular interactions is crucial, as they can profoundly influence the geometry of the building blocks and, consequently, the efficiency of the assembly process. nih.gov

Fundamental Role of Noncovalent Interactions in Supramolecular Construction

Noncovalent interactions are the cornerstone of supramolecular chemistry, providing the cohesive forces for molecular assembly and recognition. numberanalytics.comresearchgate.net While significantly weaker than covalent bonds, their collective action and directionality are responsible for the stability and structure of supramolecular entities. researchgate.net The primary noncovalent forces at play in the assembly of this compound are hydrogen bonding, aromatic stacking, and hydrophobic effects. The interplay of these interactions is critical in directing the self-assembly process and defining the properties of the resulting materials. rsc.orgresearchgate.net

Hydrogen bonding is a powerful and directional tool for controlling molecular organization. ethernet.edu.etuco.es In molecules containing amide groups, the N-H···O hydrogen bond is a particularly robust and predictable interaction that can be used to form extended structures. rsc.org The crystal structure of N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide), a related diamide, shows that strong intermolecular N—H···O bonds are responsible for creating a three-dimensional network. nih.gov Similarly, in N,N'-bis(3-methylphenyl)propanediamide, these hydrogen bonds link molecules into chains. nih.gov This directional and specific bonding is essential for the self-organization process, enabling the formation of ordered structures from individual molecules. nih.govrsc.org The cooperative effect of multiple hydrogen bonds significantly enhances the stability of the resulting assemblies. ethernet.edu.etnih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| Intermolecular N–H···O | Links molecules into chains running along the c-axis in the crystal structure of N,N'-bis(3-methylphenyl)propanediamide. nih.gov | Primary driving force for one-dimensional self-organization. |

| Intramolecular C–H···O | Stabilizes the conformation of each half of the N,N'-bis(3-methylphenyl)propanediamide molecule. nih.gov | Contributes to the pre-organization of the monomer for efficient assembly. |

Aromatic stacking, or π-π interaction, is a noncovalent interaction between aromatic rings that plays a crucial role in the organization of many biological and synthetic systems. nih.govresearchgate.net In the context of this compound, the phenyl rings provide the surfaces for these interactions, which contribute to the cohesion between the hydrogen-bonded chains. rsc.org The geometry of this stacking can vary, including parallel-displaced, T-shaped, or slipped stack arrangements, depending on the electronic nature and steric hindrance of the aromatic rings. nih.govrsc.org

| Parameter | Value | Description |

|---|---|---|

| Centroid-Centroid Distance | 3.7952 (8) Å | The distance between the geometric centers of two interacting phenyl rings. |

| Interplanar Distance | 3.5290 (5) Å | The perpendicular distance between the planes of the two aromatic rings. |

| Offset (Slippage) | 1.396 (1) Å | The displacement of one ring's centroid relative to the other along the ring plane. |

The hydrophobic effect is the tendency of nonpolar molecules or molecular segments to aggregate in an aqueous environment. numberanalytics.com This effect is not a bond in itself but rather an entropically driven process resulting from the minimization of disruptive interactions between nonpolar surfaces and the hydrogen-bonded network of water. numberanalytics.com For this compound, the 2-methylphenyl groups are hydrophobic. In polar solvents, these groups would drive the aggregation of the molecules to reduce their exposed surface area, contributing to the stability of the final assembly. nih.govrsc.org

This effect is a key driver in hierarchical self-assembly, where primary structures, such as hydrogen-bonded chains, further organize into more complex, higher-order architectures. nih.gov The hydrophobic interactions of the peripheral aromatic groups can guide the packing of these primary chains, leading to the formation of bundles, fibers, or other intricate structures. nih.govresearchgate.net

Formation of Supramolecular Polymer Networks and Responsive Materials

The combination of directional hydrogen bonding and associative aromatic stacking can lead to the formation of one-dimensional supramolecular polymers. nih.govwikipedia.org These are long, chain-like assemblies held together by noncovalent forces. When the concentration of these supramolecular polymers is high enough, they can entangle or crosslink to form a three-dimensional supramolecular polymer network. rsc.orgresearchgate.net

A key feature of these networks is the reversibility of the noncovalent crosslinks. rsc.org Unlike covalently crosslinked polymers, the hydrogen bonds and π-π interactions in a supramolecular network can break and reform in response to external stimuli such as temperature, pH, or light. researchgate.netreading.ac.uk This dynamic nature imparts remarkable properties to the materials, including self-healing capabilities, stimuli-responsiveness, and enhanced processability. rsc.orgkinampark.com By tuning the strength and kinetics of the noncovalent interactions within the network, materials with a wide range of mechanical properties, from soft hydrogels to highly compressible, glass-like materials, can be designed. kinampark.comresearchgate.net The principles of supramolecular polymerization allow for the creation of advanced, functional materials with dynamic and adaptive behaviors. nih.gov

Host-Guest Chemistry and Complexation Phenomena with Propanediamide Receptors

There is no specific research available on the host-guest chemistry or complexation phenomena involving this compound as a receptor.

Molecular Recognition of Ionic Species

The ability of this compound to act as a receptor for the molecular recognition of ionic species has not been investigated in the reviewed literature. Consequently, no data on its binding affinities, selectivity for specific ions, or the thermodynamic parameters of such interactions can be provided.

Macrocyclic and Calixarene-Type Systems Incorporating Amide Moieties

There are no published studies detailing the synthesis or characterization of macrocyclic or calixarene-type systems that incorporate the this compound unit. The potential for this compound to serve as a building block for more complex supramolecular structures remains an unexplored area of research.

Coordination Chemistry of N,n Bis 2 Methylphenyl Propanediamide

Characterization of N,N'-bis(2-methylphenyl)propanediamide as a Ligand

The potential of this compound to act as a ligand in coordination chemistry is primarily dictated by its structural and electronic features. The presence of specific donor atoms and the influence of its aryl substituents are key to understanding its coordination behavior.

Identification of Potential Chelation Sites and Binding Modes

This compound possesses two amide functionalities, which are the primary sites for coordination with metal ions. The mode of chelation can vary depending on the reaction conditions and the nature of the metal ion.

Neutral Ligand Coordination: In its neutral form, the ligand can coordinate to a metal center through the two carbonyl oxygen atoms. This results in the formation of a six-membered chelate ring. This O,O'-bidentate coordination is a common binding mode for amide-based ligands.

Deprotonated Ligand Coordination: Upon deprotonation of the amide nitrogens, the ligand can act as a bidentate N,N'-donor. This mode of coordination often leads to the formation of more stable complexes due to the stronger bonds formed between the metal and the negatively charged nitrogen atoms. The resulting complex would also feature a six-membered chelate ring.

Bridging Modes: It is also conceivable that the ligand could act as a bridging ligand, coordinating to two different metal centers. This could occur through one donor atom from each amide group, or by each amide group chelating to a different metal ion.

The formation of a stable six-membered chelate ring is a significant driving force for the bidentate coordination of propanediamide-type ligands. nih.gov The chelate effect, which describes the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands, plays a crucial role. nih.gov

Influence of Aryl Substituents on Ligand Properties and Coordination Affinity

The presence of 2-methylphenyl (o-tolyl) groups on the amide nitrogens significantly influences the ligand's properties. These effects are both electronic and steric in nature.

Electronic Effects: The aryl groups are generally electron-withdrawing, which can influence the electron density on the donor atoms of the amide groups. However, the methyl group in the ortho position is an electron-donating group, which can slightly counteract the electron-withdrawing nature of the phenyl ring. These electronic effects can modulate the Lewis basicity of the donor atoms and, consequently, the stability of the resulting metal complexes.

Steric Effects: The ortho-methyl group on the phenyl ring introduces significant steric hindrance around the coordination sites. researchgate.netinorgchemres.org This steric bulk can influence:

Coordination Geometry: The steric clash between the 2-methylphenyl groups can force the metal center to adopt a specific coordination geometry to minimize steric strain. For instance, it might favor a distorted tetrahedral or square planar geometry over an ideal octahedral geometry in a bis-ligand complex.

Kinetic Stability: The bulky substituents can protect the metal center from interactions with solvent molecules or other potential ligands, thereby increasing the kinetic stability of the complex.

Ligand Conformation: The steric interactions can lock the ligand into a particular conformation, which may be beneficial or detrimental to achieving a stable chelate structure. Studies on related N-aryl amides have shown that ortho-substituents can hinder the planarity required for efficient coordination. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques to elucidate their structure and bonding.

Complexation with Transition Metal Ions (e.g., Ni(II), Co(II), Zn(II), Cd(II) by analogy)

By analogy with related N,N'-diarylpropanediamide and similar amide ligands, this compound is expected to form stable complexes with a range of transition metal ions.

Synthesis: A general synthetic route would involve dissolving the ligand and a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of Ni(II), Co(II), Zn(II), or Cd(II)) in a solvent like ethanol (B145695) or methanol. The mixture would then be heated under reflux to facilitate the complexation reaction. researchgate.net The solid complex can then be isolated by filtration upon cooling.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the complex compared to the free ligand would indicate coordination through the carbonyl oxygen. mdpi.com For instance, a shift from around 1670 cm⁻¹ in the free ligand to 1650-1660 cm⁻¹ in the complex is indicative of O,O'-coordination. researchgate.net If coordination occurs through the deprotonated nitrogen, the N-H stretching band would disappear, and new bands corresponding to metal-nitrogen bonds would appear at lower frequencies.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry, particularly for d-block metals like Ni(II) and Co(II). For example, octahedral Co(II) complexes typically exhibit absorption bands in the visible region corresponding to d-d transitions. ijcm.ir Similarly, the color and absorption bands of Ni(II) complexes are indicative of their geometry (e.g., octahedral vs. square planar). ijcm.ir

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding mode.

The following table summarizes the expected spectroscopic data for the metal complexes based on analogous systems.

| Metal Ion | Expected Geometry | Expected Color | Key IR Bands (cm⁻¹) (by analogy) | Key UV-Vis Bands (nm) (by analogy) |

| Ni(II) | Octahedral/Square Planar | Green/Red | ν(C=O): ~1653-1665 | d-d transitions |

| Co(II) | Octahedral/Tetrahedral | Pink/Blue | ν(C=O): ~1650 | ~500-600 |

| Zn(II) | Tetrahedral | Colorless | ν(C=O): ~1655 | Ligand-to-metal charge transfer |

| Cd(II) | Tetrahedral/Octahedral | Colorless | ν(C=O): ~1650 | Ligand-to-metal charge transfer |

Structural Analysis of Coordination Compounds via Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. While no crystal structures for complexes of this compound are publicly available, analysis of related structures provides valuable insights.

For a hypothetical [M(L)₂] complex (where L is the deprotonated this compound ligand), several structural features would be of interest:

Coordination Geometry: The coordination number and geometry around the central metal ion would be determined. For instance, Zn(II) often adopts a distorted tetrahedral geometry. mdpi.com Ni(II) can be found in both square planar and octahedral environments, depending on the ligand field strength and steric factors. researchgate.net

Bond Lengths and Angles: The metal-ligand bond lengths (M-N or M-O) and the bite angle of the chelate ring are crucial parameters. For Zn(II) complexes with N-donor ligands, Zn-N bond lengths are typically in the range of 2.070 to 2.123 Å. researchgate.net The planarity of the chelate ring and the orientation of the 2-methylphenyl groups would also be revealed.

The table below presents expected crystallographic data for a hypothetical complex, based on known structures of similar compounds.

| Parameter | Expected Value/Observation |

| Metal-Donor Bond Lengths | M-O: ~2.0-2.2 Å; M-N (deprotonated): ~2.0-2.1 Å |

| Chelate Bite Angle (O-M-O or N-M-N) | ~90-100° for a six-membered ring |

| Torsion Angles of Aryl Groups | Significant twist due to steric hindrance from ortho-methyl groups |

| Overall Geometry | Likely distorted from ideal geometries due to steric constraints |

Mechanistic Insights into Metal-Ligand Interactions and Complex Formation

The formation of a metal complex in solution is a dynamic process that involves the substitution of solvent molecules from the metal's coordination sphere by the ligand molecules. The mechanism of this process is influenced by both the properties of the metal ion and the ligand.

The formation of a chelate complex with this compound would likely proceed in a stepwise manner. First, one of the donor atoms of the ligand would coordinate to the metal ion, displacing a solvent molecule. This would be followed by a rapid intramolecular step where the second donor atom binds to the metal center, completing the chelate ring. arxiv.orgresearchgate.net

The steric bulk of the 2-methylphenyl groups is expected to have a significant impact on the kinetics of complex formation. While the chelate effect provides a thermodynamic driving force for complexation, the steric hindrance from the ortho-methyl substituents could slow down the rate of the initial coordination step. However, once the first bond is formed, the pre-organization of the ligand for the second coordination step might be enhanced.

Reaction Mechanisms and Pathways

Detailed Mechanistic Investigations of N,N'-bis(2-methylphenyl)propanediamide Synthesis

The synthesis of this compound, a symmetrical diamide (B1670390), is most commonly achieved through the condensation reaction between a malonic acid derivative and two equivalents of 2-methylaniline (o-toluidine). A typical laboratory-scale synthesis involves treating malonic acid with o-toluidine (B26562) in a suitable solvent like dichloromethane (B109758). nih.govnih.gov The fundamental reaction is the formation of two amide bonds, a process that is central to organic and medicinal chemistry. researchgate.netresearchgate.net

While direct thermal condensation is possible, it often requires harsh conditions. Therefore, the reaction is typically facilitated by activating the carboxylic acid groups of malonic acid or by using coupling agents to promote amide bond formation under milder conditions.

The mechanism of amide bond formation, particularly when catalyzed or promoted by coupling agents, proceeds through several key intermediates and transition states. In the absence of a coupling agent, the direct reaction between the carboxylic acid and amine is slow due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt.

When the carboxylic acid is activated, for instance by conversion to an acyl chloride or by using a carbodiimide (B86325) reagent, the mechanism is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the activated malonic acid derivative. researchgate.net

Key Mechanistic Steps:

Activation of Carboxylic Acid: The carbonyl oxygen of malonic acid is protonated (under acidic conditions) or the carboxyl group is converted to a more reactive species (e.g., acyl chloride, O-acylisourea ester with carbodiimides). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This intermediate is a transient species where the carbonyl carbon is sp3-hybridized and bonded to the original carbonyl oxygen, the hydroxyl group (or leaving group), the central methylene (B1212753) carbon, and the incoming amino group.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This occurs via the elimination of a leaving group. In the simplest case of an acid-catalyzed reaction, the leaving group is water. The proton transfer steps are crucial in this phase to convert the hydroxyl group into a better leaving group (H₂O).

Amide Formation: The elimination of the leaving group results in the formation of the stable amide bond. This process is repeated for the second carboxylic acid group to yield the final this compound.

The transition states in this process correspond to the highest energy points along the reaction coordinate, primarily during the formation and collapse of the tetrahedral intermediate. The steric hindrance from the ortho-methyl group on the 2-methylaniline ring can influence the energy of these transition states, potentially slowing the reaction rate compared to an unhindered aniline (B41778).

Table 1: Intermediates and Transition States in Amide Bond Formation

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic Attack | Amine (2-methylaniline) attacks activated carbonyl |

| 2 | Tetrahedral Intermediate Formation | sp³-hybridized carbon with attached amine and leaving group |

| 3 | Proton Transfer | Protonation of the leaving group (e.g., -OH to -OH₂⁺) |

| 4 | Intermediate Collapse | Elimination of the leaving group (e.g., H₂O) |

Kinetics: The rate of amide bond formation is dependent on several factors:

Concentration of Reactants: Higher concentrations of the amine and the activated carboxylic acid lead to a faster reaction rate.

Reactivity of Electrophile: The nature of the activating group on the carboxylic acid significantly impacts the rate. Acyl chlorides are highly reactive, while activation with carbodiimides provides a more controlled reaction.

Nucleophilicity of Amine: The nucleophilicity of 2-methylaniline is influenced by the electron-donating nature of the methyl group, which slightly enhances the electron density on the nitrogen atom. However, this is counteracted by the steric hindrance of the ortho-methyl group.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Thermodynamics: The formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable process, but it is often an equilibrium reaction. The removal of water, a byproduct of the condensation, is crucial to drive the reaction to completion according to Le Châtelier's principle. The resonance stabilization of the resulting amide bond, where the nitrogen's lone pair delocalizes into the carbonyl group, contributes significantly to the thermodynamic stability of the product. nih.gov This resonance gives the C-N bond a partial double-bond character, making it strong and planar. nih.gov

Exploration of Reactivity and Transformation Pathways of this compound and its Analogues

The structure of this compound features several reactive sites: the amide linkages, the acidic protons on the central methylene group, and the two aromatic rings. These sites allow for a variety of chemical transformations.

Malonamides, such as the title compound, are important precursors for the synthesis of heterocyclic structures. Under appropriate conditions, this compound can undergo intramolecular cyclization. A plausible pathway involves a base-catalyzed cyclization, such as a Bischler-Napieralski or a related reaction, to form quinolone-type scaffolds.

Proposed Mechanism for Quinolone Formation:

Deprotonation: A strong base can deprotonate the central methylene carbon (α-carbon), which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, forming a carbanion (enolate).

Intramolecular Nucleophilic Attack: The resulting carbanion can then act as a nucleophile, attacking one of the ortho positions of the methylphenyl rings. However, a more common pathway for quinolone synthesis from such precursors is a thermal or acid-catalyzed cyclization, often requiring a dehydrating agent like polyphosphoric acid (PPA).

Electrophilic Aromatic Substitution: In an acid-catalyzed cyclization (e.g., Conrad-Limpach reaction), one of the amide carbonyls is activated. The electron-rich aromatic ring then attacks the activated carbonyl carbon in an intramolecular electrophilic aromatic substitution reaction.

Dehydration and Tautomerization: The resulting cyclized intermediate undergoes dehydration (loss of a water molecule) to form the heterocyclic ring system. Subsequent tautomerization can lead to the final, stable quinolone aromatic system.

The presence of the methyl group on the phenyl ring can influence the regioselectivity of the cyclization.

The methylene bridge and the methyl groups on the aromatic rings are susceptible to oxidative transformations. The reaction with radical initiators or strong oxidizing agents can lead to the formation of radical species.

Methylene Bridge Oxidation: The C-H bonds of the central CH₂ group can be attacked by radicals. This could lead to the formation of a hydroxylated product (N,N'-bis(2-methylphenyl)-2-hydroxypropanediamide) or, with further oxidation, a ketone (N,N'-bis(2-methylphenyl)ketonediamide).

Benzylic Oxidation: The methyl groups on the phenyl rings are benzylic positions and are particularly susceptible to radical oxidation. This could lead to the formation of carboxylic acids or alcohols at these positions.

Nitrogen-centered Radicals: Under certain conditions, it might be possible to form nitrogen-centered radicals by abstraction of the amide hydrogen, although this is less common due to the stability of the amide bond.

These radical reactions can be complex, often leading to a mixture of products unless highly selective reagents are used. The study of porphyrinoids has shown that intramolecular cyclization can be achieved through radical mechanisms following nucleophilic substitution, highlighting the potential for complex transformations initiated by radical formation. semanticscholar.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the phenyl rings of this compound is generally difficult. The aromatic rings are not activated by strong electron-withdrawing groups, which are typically required for SₙAr reactions to proceed via the classical Meisenheimer intermediate pathway. nih.gov For substitution to occur, harsh conditions or the use of organometallic reagents might be necessary.

Hydrolytic Pathways: The amide bonds are the most susceptible sites for nucleophilic attack by water, leading to hydrolysis. This reaction can be catalyzed by either acid or base. nih.gov

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methylaniline yield malonic acid and the corresponding protonated amine. Studies on related N,N'-diarylsulfamides suggest that the mechanism can shift from a bimolecular (A2) pathway at low acidity to a unimolecular (A1) pathway at high acid concentrations. researchgate.net

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses by eliminating the 2-methylanilide anion (a strong base), which is subsequently protonated by the solvent. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.

The rate of hydrolysis is influenced by steric effects from the ortho-methyl groups, which can hinder the approach of the nucleophile to the carbonyl center. rsc.org

Table 2: Summary of Reactivity Pathways

| Pathway | Reagents/Conditions | Key Intermediates | Products |

|---|---|---|---|

| Intramolecular Cyclization | Strong acid (e.g., PPA), heat | Acylium ion, cyclized carbocation | Quinolone-type scaffolds |

| Radical Oxidation | Radical initiators (e.g., AIBN), O₂ | Carbon-centered or nitrogen-centered radicals | Hydroxylated or carbonylated derivatives |

| Acid Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Protonated amide, tetrahedral intermediate | Malonic acid, 2-methylaniline hydrochloride |

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms at a molecular level is crucial for understanding and optimizing chemical processes. For a molecule like this compound, computational chemistry provides powerful tools to investigate the pathways of its formation and potential subsequent reactions. While specific computational studies focusing exclusively on this compound are not prevalent in the public literature, the methodologies described herein are standard approaches in computational organic chemistry and can be readily applied to this compound. The principles are often demonstrated in studies of similar molecules, such as other N-substituted diamides or compounds synthesized from malonic acid derivatives. researchgate.netmdpi.comnih.gov

The formation of this compound typically involves the reaction of a malonic acid derivative (e.g., malonic acid, malonyl chloride, or a malonic ester) with 2-methylaniline. Computational studies can model these reactions to determine the most likely mechanistic pathways. For instance, in the reaction of malonic acid with an amine, a possible pathway involves the formation of a ketene (B1206846) intermediate. researchgate.net Density Functional Theory (DFT) is a common computational method employed for such investigations, as it provides a good balance between accuracy and computational cost for molecules of this size. mdpi.comnih.govmdpi.com

Transition State Localization and Reaction Path Analysis

A key aspect of understanding a reaction mechanism is the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. Locating these transient structures is a primary goal of computational reaction mechanism studies.

Transition State Localization: Various algorithms are employed to locate transition states. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are commonly used. These calculations start from an initial guess of the transition state geometry and iteratively refine it until a true saddle point is found. A critical verification of a located transition state is the presence of exactly one imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate. mdpi.com

For the formation of this compound from 2-methylaniline and a malonic acid derivative, several transition states would be of interest. For example, the transition state for the nucleophilic attack of the amine on the carbonyl carbon of the malonic acid derivative, and the transition state for the departure of a leaving group.

Reaction Path Analysis: Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. This analysis confirms that the located transition state indeed connects the desired reactants and products on the potential energy surface.

The following table illustrates the kind of data that would be generated from a transition state analysis for a hypothetical reaction step in the synthesis of this compound, such as the initial attack of 2-methylaniline on malonyl chloride. The geometric parameters would describe the key bond-forming and bond-breaking distances.

| Parameter | Description | Value (Å) |

|---|---|---|

| N-Ccarbonyl | Distance between the nitrogen of 2-methylaniline and the carbonyl carbon of malonyl chloride. | 2.15 |

| C=O | Length of the carbonyl double bond being attacked. | 1.28 |

| C-Cl | Length of the bond to the leaving group. | 1.85 |

Energy Profile Determination and Reaction Barrier Calculations

Determining the energy profile of a reaction provides a quantitative understanding of its kinetics and thermodynamics. This involves calculating the relative energies of all reactants, intermediates, transition states, and products along the reaction pathway.

Energy Profile Determination: The energies of the optimized geometries of all stationary points (reactants, intermediates, products, and transition states) are calculated at a high level of theory and with a suitable basis set. Common DFT functionals for such calculations include B3LYP, M06-2X, and ωB97X-D, often paired with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style (e.g., cc-pVTZ) basis sets. mdpi.comnih.gov Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM) to better represent reaction conditions in solution. The calculated electronic energies are typically corrected with zero-point vibrational energies (ZPVE) to obtain Gibbs free energies at a specific temperature.

Reaction Barrier Calculations: The reaction barrier, or activation energy (ΔG‡), is the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the rate of a reaction. A lower activation energy corresponds to a faster reaction. For a multi-step reaction, the step with the highest activation energy is the rate-determining step.

For the synthesis of this compound, one would calculate the activation energies for each step of the proposed mechanism. For instance, in a two-step acylation, the first acylation to form the monoamide and the second acylation to form the final diamide would each have a distinct activation energy. Comparing these barriers would reveal which step is kinetically limiting.

The following interactive data table presents a hypothetical energy profile for a two-step reaction mechanism for the formation of this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Malonyl Chloride + 2 equivalents of 2-Methylaniline | 0.0 |

| TS1 | Transition state for the first acylation | +15.2 |

| Intermediate | N-(2-methylphenyl)malonamic acid chloride + 2-methylanilinium chloride | -5.8 |

| TS2 | Transition state for the second acylation | +18.5 |

| Products | This compound + 2-methylanilinium chloride | -20.1 |

Advanced Spectroscopic Characterization Beyond Primary Identification

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational characteristics of a molecule. msu.edu For N,N'-bis(2-methylphenyl)propanediamide, the IR spectrum is dominated by absorptions characteristic of the secondary amide linkages and the substituted aromatic rings.

Detailed Interpretation of Characteristic Amide and Aromatic Vibrations

The infrared spectrum of this compound exhibits several key absorption bands that are fundamental to its structural confirmation.

Amide Vibrations : The secondary amide group gives rise to a set of distinct and well-characterized absorption bands:

N-H Stretching : A prominent band, typically appearing in the region of 3330-3270 cm⁻¹, is assigned to the N-H stretching vibration (Amide A). mdpi.com The position and shape of this band can be indicative of the degree of hydrogen bonding.

C=O Stretching (Amide I) : The Amide I band, arising primarily from the C=O stretching vibration, is one of the most intense absorptions in the spectrum, typically found between 1680 and 1630 cm⁻¹. Its precise frequency is sensitive to the molecular conformation and hydrogen bonding interactions.

N-H Bending (Amide II) : The Amide II band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. mdpi.com It is typically observed in the 1570-1515 cm⁻¹ range for secondary amides.

C-N Stretching and N-H Bending (Amide III) : The Amide III band, appearing from 1300-1200 cm⁻¹, originates from a complex mix of C-N stretching and N-H in-plane bending modes. mdpi.com

N-H Out-of-Plane Bending (Amide V) : A broader absorption associated with the out-of-plane N-H bending vibration can be found in the vicinity of 700 cm⁻¹. mdpi.com

Aromatic and Aliphatic Vibrations :

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the 2-methylphenyl rings typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching : Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are expected in the 2975-2850 cm⁻¹ region. mdpi.com

Aromatic C=C Stretching : Skeletal vibrations of the benzene (B151609) rings result in one to four absorption bands in the 1625-1475 cm⁻¹ region.

C-H Bending : In-plane and out-of-plane bending vibrations for the substituted aromatic rings provide information about the substitution pattern and are found in the fingerprint region (below 1500 cm⁻¹). msu.edu

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide A) | Secondary Amide (R-NH-C=O) | 3330 - 3270 |